4,5-difluoro-2-(1H-imidazol-2-yl)aniline
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Overview
Description
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring and an imidazole moiety at the 2 position. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoroaniline and imidazole.
Formation of Imidazole Derivative: The imidazole moiety is introduced through a cyclization reaction. This can be achieved by reacting 4,5-difluoroaniline with an appropriate reagent such as glyoxal or formamide under acidic or basic conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (reflux conditions) to facilitate the cyclization process
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups
Scientific Research Applications
4,5-Difluoro-2-(1H-imidazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of functional materials, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-2-(1H-imidazol-2-yl)phenol
- 4,5-Difluoro-2-(1H-imidazol-2-yl)benzene
- 4,5-Difluoro-2-(1H-imidazol-2-yl)aniline derivatives
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the imidazole moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .
Properties
Molecular Formula |
C9H7F2N3 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4,5-difluoro-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H7F2N3/c10-6-3-5(8(12)4-7(6)11)9-13-1-2-14-9/h1-4H,12H2,(H,13,14) |
InChI Key |
AEPJNMRKDKJHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=CC(=C(C=C2N)F)F |
Origin of Product |
United States |
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